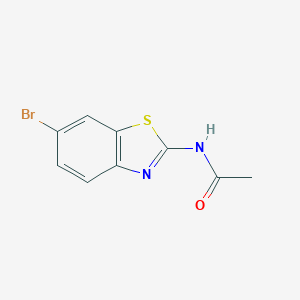

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds like “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

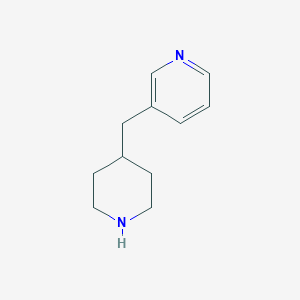

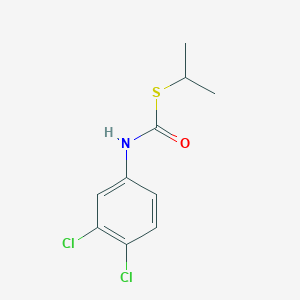

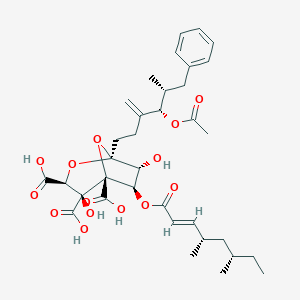

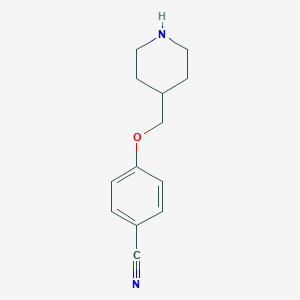

The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” consists of a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is substituted at the 6th position with a bromine atom .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Benzothiazoles have been reported to exhibit significant antibacterial and antifungal activities. They can be used in the development of new therapeutic agents against various bacterial and fungal infections .

Antioxidant Properties

These compounds may also serve as antioxidants , helping to protect cells from damage caused by free radicals .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles make them candidates for treating diseases caused by microbes .

Anti-proliferative Effect

Benzothiazoles have shown anti-proliferative effects, which could be useful in cancer research for inhibiting the growth of cancer cells .

Anti-inflammatory Use

Their anti-inflammatory properties suggest potential applications in treating inflammation-related conditions .

Enzyme Inhibition

Some benzothiazoles act as enzyme inhibitors, which could be applied in drug development for various diseases .

Antiepileptic Drugs

They have been used in the synthesis of antiepileptic drugs , providing treatment options for epilepsy .

Anti-tubercular Compounds

Recent synthetic developments have highlighted benzothiazole-based compounds as potential anti-tubercular agents with promising in vitro and in vivo activity .

Direcciones Futuras

The future directions for “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” and similar compounds could involve further exploration of their potential applications. Given the anti-tubercular activity of benzothiazole derivatives , these compounds could be further studied for their potential use in medical applications.

Mecanismo De Acción

Target of Action

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in various fields . .

Mode of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Benzothiazole derivatives have shown inhibitory effects againstMycobacterium tuberculosis .

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCKQTVKWZSELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)